![molecular formula C8H14N4NiO4 B12507356 Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} CAS No. 46755-15-1](/img/structure/B12507356.png)
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} is a coordination complex with the molecular formula C8H14N4NiO4. This compound is known for its unique structure, where the nickel ion is coordinated with two ligands of 3-nitrosobut-2-en-2-ylamino oxidanide. It has a molecular mass of 288.915 Da and is recognized for its distinctive properties and applications in various scientific fields .
Preparation Methods
The synthesis of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} typically involves the reaction of nickel salts with 3-nitrosobut-2-en-2-ylamino oxidanide ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel coordination complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel ion in the complex acts as a central metal, facilitating the transfer of electrons and promoting the formation of reaction intermediates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} can be compared with other nickel coordination complexes, such as:
Nickel bis(dimethylglyoximate): This compound is known for its use in the qualitative analysis of nickel and has a similar coordination environment but different ligands.
Nickel(2+) bis{[(3,5-dimethylpyrazol-1-yl)methane]}: This complex has different ligands and is used in catalytic systems for various chemical reactions. The uniqueness of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} lies in its specific ligand structure and the resulting properties and applications.
Properties
CAS No. |
46755-15-1 |
|---|---|
Molecular Formula |
C8H14N4NiO4 |
Molecular Weight |
288.91 g/mol |
IUPAC Name |
nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2 |
InChI Key |
UNMGLSGVXHBBPH-UHFFFAOYSA-L |
Canonical SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)


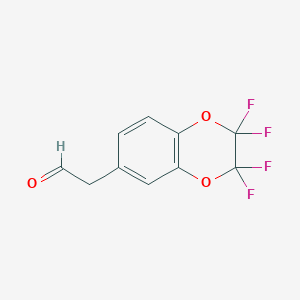

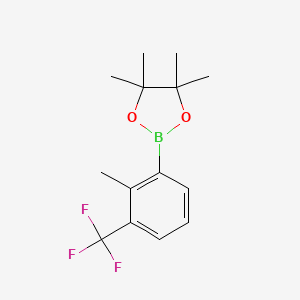
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)

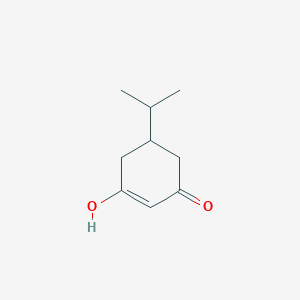
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)
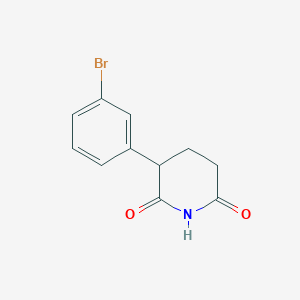

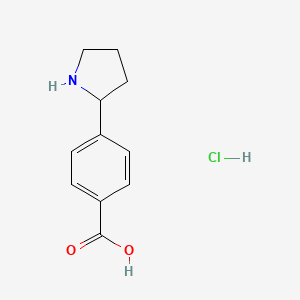
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
